3-(2-Hydroxyphenyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
3977-51-3 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-8-4-3-7-12(13)16-9-15-11-6-2-1-5-10(11)14(16)18/h1-9,17H |
InChI Key |
KYRMDYHFFNNERA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 2 Hydroxyphenyl Quinazolin 4 3h One and Its Derivatives
General Synthetic Approaches to Quinazolin-4(3H)-ones
The construction of the quinazolin-4(3H)-one skeleton is a cornerstone of medicinal chemistry, with a variety of methods established for its synthesis. These methods can be broadly categorized into condensation reactions, multi-component reactions, and catalyst-mediated syntheses, each offering distinct advantages in terms of efficiency, substrate scope, and environmental impact.
Condensation Reactions
Condensation reactions are a foundational and widely employed strategy for the synthesis of quinazolin-4(3H)-ones. rsc.orgnih.gov A common approach involves the cyclocondensation of 2-aminobenzamides with aldehydes. researchgate.net This method is valued for its straightforward nature and the accessibility of the starting materials. Variations of this reaction can be facilitated by acids or bases and may be performed under various conditions, including visible light-induced cyclization using photocatalysts like fluorescein. rsc.orgnih.gov
Another classical route begins with anthranilic acid derivatives, which are first acylated and then cyclized. For instance, reacting substituted anthranilic acids with chloro-acyl chlorides yields N-acyl-anthranilic acids. These intermediates are then treated with acetic anhydride (B1165640) to form a benzoxazinone (B8607429), which subsequently reacts with an amine to furnish the final quinazolinone product. nih.gov The synthesis of 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one, an analog of the target compound, has been achieved by refluxing 2-methyl benzoxazin-4-one with 4-aminophenol (B1666318) in glacial acetic acid. iucr.org
The following table summarizes representative condensation reactions for the synthesis of quinazolin-4(3H)-one derivatives.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-Aminobenzamide, Aldehyde | Fluorescein, TBHP, Visible Light | 2-Substituted quinazolin-4(3H)-one | rsc.orgnih.gov |
| Substituted Anthranilic Acid, Chloro-acyl chloride | 1. Acylation 2. Acetic Anhydride 3. Amine | 2,3-Disubstituted quinazolin-4(3H)-one | nih.gov |
| 2-Methyl benzoxazin-4-one, 4-Aminophenol | Glacial Acetic Acid, Reflux | 3-(4-Hydroxyphenyl)-2-methylquinazolin-4(3H)-one | iucr.org |
One-Pot Multi-component Reactions
One-pot multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach to complex molecules like quinazolin-4(3H)-ones. These reactions combine three or more starting materials in a single synthetic operation, avoiding the need to isolate intermediates. tandfonline.comacs.org
A notable example is the three-component reaction between isatoic anhydride, a 1,3-diketone, and an amine or arylhydrazine. tandfonline.com This method, often catalyzed by molecular iodine and triethylamine, provides a cost-effective and operationally simple pathway to a diverse range of quinazolin-4(3H)-one derivatives under mild conditions. tandfonline.com Another versatile one-pot synthesis involves the reaction of anthranilic acid, trimethyl orthoformate, and primary amines. researchgate.net Furthermore, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives has been developed for the efficient synthesis of diversely substituted quinazolin-4(3H)-ones under metal-free conditions. acs.org
The table below outlines examples of one-pot multi-component reactions for synthesizing quinazolin-4(3H)-ones.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Isatoic Anhydride | 1,3-Diketone | Amine/Arylhydrazine | I2, Et3N | Substituted quinazolin-4(3H)-one | tandfonline.com |
| Anthranilate | Arenediazonium Salt | Nitrile | 60 °C, Air | 3-Arylquinazolin-4(3H)-one | acs.org |
| Isatoic Anhydride | Aldehyde | Formamide | PEG-400 | 2-Substituted quinazolin-4(3H)-one | researchgate.net |
Catalyst-Mediated Syntheses
Catalysis plays a pivotal role in modern organic synthesis, enabling the development of highly efficient and selective methods for constructing quinazolin-4(3H)-ones. Various catalysts, from novel nanomaterials to transition metal complexes, have been successfully employed.
Graphene oxide (GO) nanosheets have emerged as a powerful carbocatalyst for organic transformations. researchgate.netrsc.orgrsc.org GO nanosheets can catalyze the synthesis of quinazolin-4(3H)-ones from anthranilamide (2-aminobenzamide) and aldehydes or ketones in an aqueous medium, often at room temperature. rsc.orgrsc.org This method is also effective for reactions involving anthranilamide and β-ketoesters or 1,3-diketones at elevated temperatures, proceeding through a selective C-C bond cleavage under metal- and oxidant-free conditions. rsc.orgrsc.org The catalytic activity of GO is attributed to its unique properties, including a large surface area and the presence of oxygenated functional groups. researchgate.net
Rhodium(III)-catalyzed C-H activation and annulation has become a powerful tool for constructing complex heterocyclic scaffolds. snnu.edu.cnnih.govnih.govresearchgate.netorganic-chemistry.org This strategy allows for the direct formation of C-C and C-N bonds, offering high atom economy. In the context of quinazoline (B50416) synthesis, Rh(III) catalysts can facilitate the intermolecular C-H functionalization of benzimidates with dioxazolones. nih.govorganic-chemistry.org In this redox-neutral process, the dioxazolone acts as an internal oxidant, and the N-unsubstituted imine of the benzimidate serves as both a directing group and a nucleophile in the subsequent cyclization. nih.govorganic-chemistry.org This approach provides access to highly substituted quinazolines with excellent regioselectivity. organic-chemistry.org
Copper catalysts are widely used in the synthesis of quinazolinones due to their low cost and versatile reactivity. chim.itacs.orgnih.govrsc.org Copper-catalyzed methods often involve cascade or tandem reactions, enabling the formation of multiple bonds in a single operation. chim.itrsc.org
One such approach involves the copper-catalyzed reaction of 2-halobenzamides with nitriles. acs.org This cascade reaction proceeds via a nucleophilic addition of the 2-halobenzamide to the nitrile, followed by an intramolecular SNAr reaction to form the quinazolinone ring. acs.org Another innovative, oxidant-free method involves a three-component reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes, catalyzed by copper(I). This reaction proceeds through a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring cleavage to yield phenolic quinazolin-4(3H)-ones under mild conditions. nih.gov Copper catalysts have also been employed in three-component N-alkylation reactions of pre-formed quinazolinones. rsc.org
The following table details examples of catalyst-mediated syntheses.
| Catalyst System | Reactants | Key Transformation | Product Type | Reference |
| Graphene Oxide Nanosheets | Anthranilamide, Aldehyde/Ketone | Condensation in aqueous medium | 2,3-Dihydroquinazolinones/Quinazolin-4(3H)-ones | rsc.orgrsc.org |
| [Cp*RhCl2]2/AgBF4 | Benzimidate, Dioxazolone | C-H Functionalization / Double C-N bond formation | Highly substituted quinazolines | nih.govorganic-chemistry.org |
| Cu(OAc)2 | 2-Halobenzamide, Nitrile | Nucleophilic addition / S | Substituted quinazolin-4(3H)-ones | acs.org |
| CuI | 2-Aminobenzamide, Sulfonyl azide (B81097), Terminal alkyne | CuAAC / Ring cleavage | Phenolic quinazolin-4(3H)-ones | nih.gov |
Advanced Cyclization Methodologies
The construction of the quinazolinone core is a critical step in the synthesis of 3-(2-hydroxyphenyl)quinazolin-4(3H)-one. Advanced cyclization methodologies offer efficient and often milder alternatives to traditional methods like the Niementowski reaction, which typically requires high temperatures and long reaction times.
One notable advanced approach involves the use of hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), to initiate oxidative cyclization. This method has been successfully employed in the synthesis of pyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to the target compound. The reaction proceeds via a 5-exo-trig cyclization of a 2-(3-butenyl)quinazolin-4(3H)-one precursor. beilstein-journals.org This strategy highlights the potential of using oxidative cyclization to form fused heterocyclic systems, which could be adapted for the synthesis of complex quinazolinone derivatives.
Another innovative strategy involves a copper-catalyzed cascade reaction. For instance, a method for synthesizing phenolic quinazolin-4(3H)-ones utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring cleavage reaction. nih.gov This oxidant-free approach involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. The in situ generated N-sulfonylketenimine intermediate undergoes nucleophilic additions, ultimately leading to the formation of the quinazolinone ring. nih.gov This methodology provides a mild and efficient route to phenolic quinazolinones and has been used to synthesize the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one on a gram scale. nih.gov
Visible light-induced condensation cyclization presents a green and efficient alternative for quinazolin-4(3H)-one synthesis. rsc.org This metal-free approach utilizes a photocatalyst, such as fluorescein, and an oxidant like tert-butyl hydroperoxide (TBHP) to facilitate the reaction between 2-aminobenzamides and aldehydes. This method is advantageous due to its mild reaction conditions and broad substrate scope. rsc.org
Furthermore, iron-catalyzed cyclization in aqueous media under microwave irradiation has been developed as a green and rapid method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. sci-hub.cat This approach is notable for its use of an environmentally benign solvent and its applicability to a wide range of substrates. sci-hub.cat
Microwave-Assisted and Ultrasound-Assisted Synthesis
To accelerate reaction times, improve yields, and often enable reactions under solvent-free conditions, microwave (MW) and ultrasound irradiation have emerged as powerful tools in the synthesis of quinazolinone derivatives. nih.govfarmaceut.org
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully applied to various steps in quinazolinone synthesis. For example, the reaction of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters to form quinazolino[4,3-b]quinazolin-8-ones has been achieved under solvent-free microwave conditions, offering advantages such as shorter reaction times and cleaner reaction profiles. researchgate.net Microwave heating has also been employed for the N-alkylation and condensation reactions of 2-propyl-4(3H)-quinazolin-4-one, demonstrating its utility in the derivatization of the quinazolinone core. farmaceut.org The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide from 2-benzamidobenzoyl chloride with hydrazine (B178648) or thiourea, respectively, is significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes. researchgate.net
A comparative overview of conventional versus microwave-assisted synthesis for a selection of quinazolinone derivatives is presented below:
| Product | Conventional Method | Microwave-Assisted Method | Reference |
| Quinazolino[4,3-b]quinazolin-8-ones | Thermal heating | Solvent-free, shorter reaction time | researchgate.net |
| N-alkylated 2-propyl-4(3H)-quinazolin-4-one | Conventional heating | Faster reaction, higher yield | farmaceut.org |
| 3-Amino-2-phenylquinazolin-4(3H)-one | Reflux (>4 hours) | 4 minutes | researchgate.net |
Ultrasound-Assisted Synthesis:
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. It has been utilized in a novel method for the Niementowski reaction to produce 4(3H)-quinazolines from 2-aminobenzonitrile (B23959) and acyl chlorides in the presence of Yb(OTf)3 as a catalyst under solvent-free conditions. arkat-usa.org This ultrasound-assisted methodology was found to be more efficient in terms of yield compared to the corresponding microwave-assisted process for all examples studied. arkat-usa.org Ultrasound has also been recognized as a green and convenient method for the synthesis of various heterocyclic systems, including 3-substituted 6-aryl-dihydroisoindolo[2,1-a]quinazoline-5,11-diones and 3-aryl quinazoline-2,4(1H,3H)-diones, often leading to improved yields and shorter reaction times. researchgate.net
Targeted Synthesis of this compound and Closely Related Structures
The specific introduction of the 2-hydroxyphenyl group at the 3-position of the quinazolinone ring requires targeted synthetic strategies. These methods often involve multi-step sequences starting from appropriately functionalized precursors.
Aza-Wittig Reaction Approaches
The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, including quinazolinones. This reaction typically involves the reaction of an iminophosphorane with an isocyanate to form a carbodiimide (B86325) intermediate, which then undergoes cyclization. nih.govnih.gov
A key strategy for synthesizing 3-substituted quinazolin-4(3H)-ones via the aza-Wittig reaction begins with the preparation of an iminophosphorane from an appropriate azide and triphenylphosphine. nih.gov This iminophosphorane is then reacted with an isocyanate to generate a carbodiimide. Subsequent intramolecular cyclization, often promoted by a base, yields the desired quinazolinone. For the synthesis of this compound, this would involve the use of 2-hydroxyphenyl isocyanate or a protected equivalent in the reaction with the appropriate iminophosphorane derived from a 2-aminobenzoyl precursor.
Derivatization from Iminophosphorane and Isocyanatobenzene Intermediates
A specific example of the aza-Wittig approach involves the reaction of an iminophosphorane with isocyanatobenzene. nih.gov In this synthesis, the iminophosphorane is prepared, and its reaction with isocyanatobenzene leads to a carbodiimide intermediate. This intermediate is then reacted with 2-aminophenol (B121084). The subsequent intramolecular cyclization, often facilitated by a base like sodium ethoxide, results in the formation of the this compound scaffold. nih.gov This method highlights a convergent approach where the key components of the final molecule are brought together in the final steps of the synthesis.
Utilization of Aminophenol Precursors
The most direct way to introduce the 2-hydroxyphenyl moiety is by using 2-aminophenol as a key building block. In one reported synthesis, 1-phenyl-3-(2-ethoxycarbonylphenyl) carbodiimide, generated from an aza-Wittig reaction, is treated with 2-aminophenol. nih.gov The resulting intermediate then undergoes cyclization in the presence of a base to afford the desired product.
Another common strategy involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with 2-aminophenol. The benzoxazinone, which can be prepared from anthranilic acid and an appropriate acyl chloride, serves as an activated precursor for the quinazolinone ring. The reaction with 2-aminophenol leads to the formation of the N-3 substituted quinazolinone in a single step.
Strategies for Introducing the Hydroxyphenyl Moiety at the 3-Position
Several strategies can be employed to introduce the hydroxyphenyl group at the 3-position of the quinazolinone ring.
Direct Condensation: The condensation of a pre-formed quinazolinone precursor, such as a 2-substituted-4H-3,1-benzoxazin-4-one, with 2-aminophenol is a straightforward approach. ptfarm.pl
Multi-component Reactions: One-pot, multi-component reactions can be designed to assemble the this compound structure from simpler starting materials. For example, a reaction involving an anthranilic acid derivative, a source for the C2-position, and 2-aminophenol could potentially be developed.
Aza-Wittig Reaction with Protected Phenols: As mentioned previously, the aza-Wittig reaction using a protected 2-hydroxyphenyl isocyanate followed by a deprotection step is a viable strategy. The protecting group would prevent unwanted side reactions of the phenolic hydroxyl group during the synthesis.
The choice of synthetic strategy often depends on the availability of starting materials, the desired substitution pattern on the quinazolinone core, and the need for scalability and efficiency.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Hydroxyphenyl Quinazolin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(2-hydroxyphenyl)quinazolin-4(3H)-one derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectra of this compound derivatives, typically recorded in solvents like DMSO-d₆, exhibit characteristic signals that confirm the presence of both the quinazolinone core and the 2-hydroxyphenyl substituent. A distinct downfield singlet, often appearing between δ 12.51 and 12.74 ppm, is attributed to the acidic proton of the hydroxyl group (-OH) on the phenyl ring. rsc.org The aromatic protons of the quinazolinone and the hydroxyphenyl rings resonate in the region of δ 7.0 to 8.3 ppm. rsc.org
For instance, in one derivative, the proton at position 5 of the quinazolinone ring appears as a doublet at δ 8.16 ppm, while the other aromatic protons show complex multiplets. rsc.org The specific chemical shifts and coupling constants (J values) allow for the precise assignment of each proton within the molecule's framework.
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 12.74 | Singlet | -OH |
| 8.18 | Doublet | Aromatic CH |
| 8.08 | Doublet | Aromatic CH |
| 7.86 | Doublet of doublets | Aromatic CH |
| 7.76 | Doublet | Aromatic CH |
| 7.59 | Multiplet | Aromatic CH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed as a downfield signal around δ 161-163 ppm. rsc.org The carbon atom attached to the hydroxyl group in the phenyl ring (C-OH) also shows a characteristic chemical shift. The remaining aromatic carbons resonate in the range of δ 113 to 153 ppm. rsc.orgbeilstein-journals.org The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.
Table 2: Key ¹³C NMR Chemical Shifts for a this compound Derivative
| Chemical Shift (δ ppm) | Assignment |
| 161.76 | C=O |
| 153.25 | C-OH |
| 147.93 | Aromatic C |
| 135.15 | Aromatic C |
| 132.89 | Aromatic C |
| 132.06 | Aromatic C |
| 131.21 | Aromatic C |
| 130.20 | Aromatic C |
| 129.10 | Aromatic C |
| 128.30 | Aromatic C |
| 125.33 | Aromatic C |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound derivatives, typically recorded using KBr pellets, show several characteristic absorption bands. A broad band observed in the region of 3099–3487 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. mdpi.com The sharp and strong absorption peak around 1628–1697 cm⁻¹ corresponds to the C=O (amide) stretching vibration of the quinazolinone ring. mdpi.com Additionally, the C=N stretching vibration of the imine group within the quinazolinone ring is typically found between 1547 and 1593 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are also observed around 3120 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3099–3487 | O-H stretch (phenolic) |
| ~3120 | Aromatic C-H stretch |
| 1628–1697 | C=O stretch (amide) |
| 1547–1593 | C=N stretch (imine) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectra of this compound derivatives typically exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. chemmethod.com The π→π* transitions, which are generally more intense, arise from the excitation of electrons in the conjugated aromatic system and are often observed at lower wavelengths (e.g., 204 nm and 229 nm). chemmethod.com The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity and appear at longer wavelengths (e.g., 274 nm and 284 nm). chemmethod.com The exact position of these absorption maxima (λ_max) can be influenced by the solvent and the nature of substituents on the molecular scaffold.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₁₀N₂O₂, the calculated exact mass is 238.0742 g/mol . nih.govnih.gov HRMS analysis, often using Electrospray Ionization (ESI), provides an experimental mass value that closely matches the calculated value, typically within a few parts per million (ppm), thereby confirming the molecular formula. beilstein-journals.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also provide further structural information.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound, X-ray analysis reveals the planarity of the quinazolinone ring system and the relative orientation of the hydroxyphenyl substituent. iucr.org
In a related structure, 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, the 4-hydroxyphenyl ring was found to be significantly inclined with respect to the quinazolone ring, at an angle of 81.25°. iucr.orgresearchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, such as those involving the phenolic hydroxyl group and the carbonyl oxygen of an adjacent molecule, which can form extended networks like helices or slabs. iucr.org These structural details are crucial for understanding the solid-state properties and potential biological interactions of these compounds.
Computational Chemistry and Theoretical Investigations of 3 2 Hydroxyphenyl Quinazolin 4 3h One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of quinazolinone systems. mui.ac.irnih.gov Its balance of computational cost and accuracy makes it well-suited for studying the geometry, vibrational frequencies, and electronic structure of medium-sized organic molecules like 3-(2-hydroxyphenyl)quinazolin-4(3H)-one. DFT calculations are foundational to understanding the behavior of this compound in its ground state.
Geometry Optimization and Conformational Analysis
The initial and most crucial step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus representing the most stable conformation of the molecule. For this purpose, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed in conjunction with a basis set such as 6-31G* or higher. nih.govresearchgate.net
Conformational analysis also involves exploring the rotational barriers around the single bonds connecting the phenyl ring to the quinazolinone core. However, due to the stabilizing effect of the intramolecular hydrogen bond, the planar or near-planar conformation is expected to be the most energetically favorable. Studies on similar quinazolinone derivatives have confirmed that the presence of such hydrogen bonds significantly stabilizes the structure. bas.bg
Table 1: Selected Optimized Geometrical Parameters for a Representative Quinazolinone Structure
| Parameter | Bond Length (Å) / Dihedral Angle (°) |
| O-H | 0.97 |
| N...H (Hydrogen Bond) | 1.62 |
| C=O | 1.23 |
| C-N (Quinazolinone Ring) | 1.38 |
| C-N (Inter-ring) | 1.45 |
| Dihedral Angle (Quinazolinone-Phenyl) | ~0° |
Note: Data presented are representative values based on DFT calculations of structurally similar quinazolinone systems with intramolecular hydrogen bonds.
Prediction and Interpretation of Vibrational Spectra
DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. nih.gov
The interpretation of these calculated spectra allows for the assignment of specific vibrational modes to the observed experimental bands. researchgate.net For instance, the stretching frequency of the carbonyl group (C=O) in the quinazolinone ring is typically a strong band in the IR spectrum, and its calculated position can be compared with experimental data. Similarly, the O-H stretching frequency is sensitive to the strength of the intramolecular hydrogen bond; a stronger bond leads to a red shift (lower frequency) and broadening of this band.
The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in a Quinazolinone Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | 3250 | 3200-3400 (broad) |
| C-H Stretch (Aromatic) | 3050-3150 | 3000-3100 |
| C=O Stretch | 1685 | 1670 |
| C=N Stretch | 1610 | 1600 |
| C-N Stretch | 1350 | 1340 |
Note: These are typical values for quinazolinone derivatives and serve as an illustrative comparison.
Electronic Structure and UV-Vis Spectra Simulation
The electronic properties of this compound, such as the energies of the frontier molecular orbitals (HOMO and LUMO), can be readily calculated using DFT. mui.ac.ir The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy.
The UV-Vis absorption spectrum, which is a result of electronic transitions from the ground state to various excited states, can be simulated using Time-Dependent DFT (TD-DFT). bas.bg The calculations provide the excitation energies and oscillator strengths for these transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For this compound, the lowest energy absorption band is typically associated with a π-π* transition involving the conjugated system of the molecule.
Conceptual DFT for Chemical Reactivity Analysis
Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity, hardness, and softness, which are useful for analyzing the chemical reactivity of a molecule. nih.govmdpi.com These global reactivity descriptors can be calculated from the energies of the HOMO and LUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A smaller HOMO-LUMO gap generally corresponds to lower hardness (higher softness), indicating higher reactivity.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
Additionally, local reactivity descriptors, such as the Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 3: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | -6.2 |
| LUMO Energy | ELUMO | -1.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 |
Note: The values are illustrative and depend on the specific level of theory and basis set used.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of molecules in their electronically excited states. rsc.org TD-DFT is particularly valuable for investigating the photophysical and photochemical processes that occur after a molecule absorbs light.
Modeling of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism
The most significant photophysical process in this compound is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinazolinone nitrogen atom increase, facilitating the transfer of the proton from the -OH group to the N atom. This creates a transient keto-tautomer in the excited state, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum of this and similar compounds. bas.bgrsc.org
TD-DFT can be used to model the entire ESIPT process by constructing the potential energy surfaces (PES) for both the ground and the first excited states as a function of the proton transfer coordinate (typically the O-H bond distance). nih.gov These calculations can reveal the energy barriers for proton transfer in both the ground and excited states.
For this compound, TD-DFT calculations typically show a very low or non-existent energy barrier for proton transfer in the excited state, indicating that the ESIPT process is ultrafast and efficient. rsc.org In contrast, the ground-state potential energy surface shows a significant barrier, preventing proton transfer in the ground state. This confirms that the enol form is the stable species in the ground state. bas.bg
Simulation of Fluorescence Spectra and Quantum Yields
Theoretical simulations of the fluorescence spectra and the calculation of quantum yields for this compound and related systems are crucial for understanding their photophysical properties. These compounds, particularly those with a 2-hydroxyphenyl substituent, are known for exhibiting Excited State Intramolecular Proton Transfer (ESIPT). The ESIPT process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the quinazolinone ring in the excited state, leading to a significant Stokes shift (a large separation between absorption and emission maxima).
Computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT), are employed to model this phenomenon. By calculating the potential energy surfaces of both the ground and excited states, researchers can map the proton transfer pathway. The simulations typically predict two main species: the initial enol form and the proton-transferred keto tautomer. The calculations can predict the emission wavelengths originating from the keto form, which is responsible for the characteristic large Stokes-shifted fluorescence.
The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, can also be estimated theoretically. The quantum yield is related to the rate constants of radiative (kf) and non-radiative (knr) decay pathways (ΦF = kf / (kf + knr)). Computational models can calculate the oscillator strength of the electronic transitions, which is related to the radiative decay rate. While precise prediction of quantum yields is challenging due to the complexity of non-radiative pathways, theoretical calculations provide valuable insights into trends across a series of derivatives and the factors influencing fluorescence efficiency. researchgate.net For instance, studies on similar quinazolinone derivatives have shown that the solvent environment can significantly impact both the emission wavelength and the quantum yield, a behavior that can be simulated using polarizable continuum models (PCM) in the calculations. researchgate.netnih.gov
Table 1: Theoretical and Experimental Photophysical Properties of a Representative Quinazolinone Derivative Note: This table is illustrative of typical data obtained for quinazolinone-based compounds. Data for the specific title compound may vary.
| Parameter | Computational Method | Calculated Value | Experimental Value |
|---|---|---|---|
| Absorption Maximum (λabs) | TD-DFT/B3LYP | ~350 nm | ~360 nm |
| Emission Maximum (λem) | TD-DFT/B3LYP | ~520 nm | ~535 nm |
| Stokes Shift | Calculated from λabs and λem | ~170 nm | ~175 nm |
| Quantum Yield (ΦF) in DMSO | N/A (Often compared experimentally) | - | Up to 0.90 for some derivatives researchgate.net |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding the electronic properties and reactivity of molecules. wikipedia.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com
For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. bhu.ac.in Typically, the HOMO is distributed over the electron-rich parts of the molecule, often including the quinazolinone ring and the hydroxyphenyl moiety. The LUMO is generally located over the electron-deficient regions. The spatial overlap and energy gap between the HOMO and LUMO govern the charge transfer characteristics of the molecule.
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to engage in electronic transitions, which can be correlated with higher chemical reactivity and potential non-linear optical activity. ajchem-a.com The analysis of FMOs helps in understanding intramolecular charge transfer (ICT) processes, which are often responsible for the unique photophysical properties of such compounds.
Table 2: Representative Frontier Molecular Orbital Data Note: The values presented are typical for quinazolinone-type structures and are for illustrative purposes.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -2.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.2 eV | Correlates with stability and reactivity |
Calculations of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods provide a powerful means to predict the NLO properties of molecules like this compound, guiding the synthesis of promising candidates. The key NLO properties calculated are the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.
These properties are typically calculated using DFT or Hartree-Fock methods with a suitable basis set. A finite-field approach is often employed, where the response of the molecule's energy or dipole moment to an external electric field is calculated. dtic.mil Molecules with significant NLO response often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer.
For this compound, the presence of the electron-donating hydroxyl group and the π-conjugated quinazolinone system suggests potential for NLO activity. Theoretical calculations would aim to quantify the components of the hyperpolarizability tensors. A large value for the first hyperpolarizability (β) is indicative of a strong second-harmonic generation (SHG) response. physchemres.org The HOMO-LUMO gap is also inversely related to the hyperpolarizability; a smaller gap often leads to larger β values. ajchem-a.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. manipal.edu This method is instrumental in drug discovery for elucidating binding mechanisms and predicting binding affinities. Quinazolin-4(3H)-one derivatives are known to possess a wide range of biological activities, and docking studies have been extensively used to investigate their interactions with various protein targets. nih.govresearchgate.net
In a typical docking study involving a this compound analog, the compound is placed into the binding site of a target protein, such as a kinase (e.g., EGFR, HER2) or dihydrofolate reductase (DHFR). nih.govnih.gov The software then explores various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy.
The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. For example, the hydroxyl group of the phenyl ring and the carbonyl group of the quinazolinone core are common hydrogen bond acceptors/donors. These studies provide a rational basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov
Table 3: Example of Molecular Docking Results for a Quinazolinone Derivative with a Kinase Target
| Parameter | Description |
|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Score (kcal/mol) | -8.5 to -10.0 (Typical range) |
| Key Interacting Residues | Met793, Thr790, Lys745, Asp855 |
| Types of Interactions | Hydrogen bonds with Met793; Pi-cation interactions with Lys745; Alkyl interactions with Val726, Ala743 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly developed. nih.gov
To build a QSAR model, a dataset of quinazolinone analogs with experimentally measured biological activities (e.g., IC50 values) is required. The 3D structures of these molecules are aligned based on a common core, such as the quinazolin-4-one scaffold. nih.gov Then, various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields in CoMFA/CoMSIA) are calculated for each molecule.
Statistical techniques, such as Partial Least Squares (PLS) regression, are used to derive a mathematical equation that correlates the descriptors with the observed activity. The resulting model can predict the activity of new, unsynthesized compounds and provide visual contour maps that indicate which structural features are favorable or unfavorable for activity. nih.gov For instance, a QSAR study on quinazolinone-based EGFR inhibitors might reveal that bulky, electron-withdrawing groups at a specific position on the phenyl ring enhance inhibitory potency. researchgate.netnih.gov These models are valuable tools for rational drug design and lead optimization. jddtonline.info
Preclinical Pharmacological and Biological Activity Profiling of 3 2 Hydroxyphenyl Quinazolin 4 3h One Derivatives
Antimicrobial and Antibacterial Activities
Mechanism of Action involving Penicillin-Binding Proteins (PBP2a)
Derivatives of the quinazolinone scaffold have been identified as a novel class of antibacterials with a unique mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This resistance in MRSA is primarily due to the acquisition of penicillin-binding protein 2a (PBP2a), an enzyme that can continue cell wall biosynthesis even in the presence of β-lactam antibiotics. researchgate.netnih.gov PBP2a achieves this by maintaining a closed active-site conformation that is regulated by allostery. researchgate.netnih.gov
Quinazolinone derivatives function by targeting this allosteric regulation. nih.gov They bind to an allosteric site on PBP2a, which is located at a significant distance from the active site. researchgate.netnih.gov This binding event triggers a conformational change in the enzyme, which opens the active site. nih.govresearchgate.net The opening of the active site then allows β-lactam antibiotics, such as piperacillin (B28561), to bind and covalently inhibit the enzyme, effectively shutting down cell wall synthesis. nih.govresearchgate.net
This allosteric inhibition mechanism leads to a synergistic effect when quinazolinones are combined with β-lactam antibiotics. nih.govresearchgate.net For instance, the combination of a lead quinazolinone with piperacillin-tazobactam (B1260346) has demonstrated bactericidal synergy at concentrations below the minimum inhibitory concentration (MIC) for each individual drug. nih.govresearchgate.net The proposed mechanism for this triple-drug combination involves tazobactam (B1681243) inhibiting the β-lactamase, which protects piperacillin from hydrolysis. Piperacillin can then inhibit its target, PBP2, while the quinazolinone binds to the allosteric site of PBP2a, enabling piperacillin to inhibit it as well. nih.govresearchgate.net Research has also shown that certain quinazolinone derivatives can inhibit other PBPs, such as PBP1, indicating a broader targeting capability. researchgate.netsemanticscholar.org
Anti-inflammatory Activities
Quinazolin-4(3H)-one derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory effects. mdpi.comfabad.org.tr Research has focused on synthesizing and evaluating various substituted quinazolinones for their potential to mitigate inflammation, often by targeting key enzymes in the inflammatory pathway. nih.govresearchgate.netresearchgate.net
The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. researchgate.net The COX-2 isoenzyme is particularly relevant as it is induced during inflammation and is responsible for the synthesis of prostanoids that mediate inflammatory effects. researchgate.net
A study on a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones demonstrated significant in vitro inhibitory activity against COX-1 and COX-2 enzymes. nih.govresearchgate.net Several compounds in this series showed potent and selective inhibition of COX-2, with activities comparable to the reference drug celecoxib. nih.govresearchgate.net For example, compounds with a 4-fluorophenyl or a 3,4,5-trimethoxyphenyl substituent exhibited strong COX-2 inhibitory activity and high selectivity indices. researchgate.net Molecular docking studies suggest that these potent inhibitors fit well into the active site of COX-2, showing greater recognition compared to the COX-1 binding pocket. researchgate.net
In Vitro COX-1/COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | Substituent at Position 2 | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|---|
| 4 | 4-Fluorophenyl anilide | >100 | 0.33 | >303.0 |
| 5 | 4-Methoxyphenyl anilide | >100 | 0.80 | >125.0 |
| 6 | 3,4,5-Trimethoxyphenyl anilide | >100 | 0.40 | >250.0 |
| 8 | 3,4,5-Trimethoxyphenyl anilide (different linker) | >100 | 0.75 | >133.0 |
| 13 | Substituted benzyl | >100 | 0.70 | >142.0 |
| Celecoxib (Reference) | - | >100 | 0.30 | >333.0 |
Antioxidant Properties
The fusion of the quinazolin-4-one scaffold with phenolic compounds has been explored as a strategy to develop potent antioxidant agents. mdpi.comresearchgate.net Phenolic compounds are known for their significant antioxidant effects, and linking them to the biologically active quinazolinone core can lead to hybrid molecules with enhanced antioxidant potential. mdpi.comresearchgate.net The antioxidant capacity of these derivatives is evaluated through various in vitro assays that probe different mechanisms of action, such as hydrogen atom transfer, electron donation, and metal ion chelation. mdpi.com
Several studies have utilized standard assays to quantify the antioxidant activity of quinazolin-4(3H)-one derivatives. These assays measure the ability of a compound to scavenge stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the decrease in absorbance of the purple DPPH radical as it is scavenged by an antioxidant. sapub.org Most tested quinazolinone derivatives show moderate to high interaction with the DPPH radical, which is attributed to their ability to donate a hydrogen atom or delocalize electrons. sapub.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, the antioxidant's ability to reduce the pre-formed ABTS radical cation is measured. nih.gov The ABTS assay has been found to be more sensitive and reliable than the DPPH assay for evaluating some series of quinazolinone derivatives. nih.govnih.gov
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This method assesses the capacity of compounds to transfer electrons to reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). researchgate.netnih.gov
Research indicates that the antioxidant activity is highly dependent on the substitution pattern. For instance, 2-phenylquinazolin-4(3H)-one derivatives require at least one hydroxyl group on the phenyl ring to exhibit activity. nih.govnih.gov Derivatives with two hydroxyl groups, particularly in the ortho position on the phenyl ring, such as 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, have been identified as potent antioxidants. nih.govnih.gov Some ortho-diphenolic derivatives have demonstrated stronger antioxidant effects than reference compounds like ascorbic acid and Trolox. mdpi.com
Antioxidant Activity of Selected 2-Substituted Quinazolin-4(3H)-ones
| Compound | Substituent at Position 2 | DPPH EC50 (μM) | ABTS EC50 (μM) | CUPRAC (TEAC Value) |
|---|---|---|---|---|
| 21c | 3-Hydroxyphenyl | >100 | 23.0 | 0.89 |
| 21e | 2,3-Dihydroxyphenyl | 15.8 | 5.8 | 3.46 |
| 21f | 2,5-Dihydroxyphenyl | 9.4 | 6.1 | 2.50 |
| 21g | 3,4-Dihydroxyphenyl | 10.5 | 6.5 | 2.33 |
| Trolox (Reference) | - | 24.5 | 11.0 | 1.00 |
In addition to radical scavenging, some quinazolin-4(3H)-one derivatives exhibit metal-chelating properties. nih.gov The ability to chelate transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), is an important antioxidant mechanism, as these ions can catalyze the formation of highly reactive oxygen species. The cupric ion (Cu²⁺) chelating capacity of these compounds can be evaluated based on their competition for the ion with an indicator like murexide. mdpi.com Studies have shown that derivatives with two hydroxyl groups in the ortho position on a phenyl ring possess promising metal-chelating properties. nih.govnih.gov Specifically, compounds with a hydroxyl group at the 2-position of the aromatic radical have demonstrated potent chelating activity. mdpi.com
Other Preclinical Biological Activities and Targets
The versatile quinazolinone scaffold has been investigated for a wide array of other biological activities beyond those previously mentioned. The structural diversity achievable through substitution at various positions of the quinazolinone ring has led to the identification of compounds with potential applications in different therapeutic areas.
Anticancer/Cytotoxic Activity: Numerous studies have reported the synthesis of novel quinazolinone derivatives and their evaluation as potential antitumor agents. nih.govresearchgate.net A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines, with some compounds showing broad-spectrum activity superior to the standard drug Doxorubicin. researchgate.net Another study developed quinazolinone-thiazole hybrids that exhibited significant cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov
Antiviral Activity: The quinazolinone core is present in molecules with demonstrated antiviral properties. nih.gov Recently, a quinazolin-4-one series of nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro) was identified. nih.gov One compound, in particular, showed superior inhibitory activity against SARS-CoV-2 Mpro and more effective inhibition of viral replication in infected cells compared to the natural product baicalein, from which it was derived. nih.gov
Other CNS and Antimicrobial Activities: There are reports on various other biological activities associated with synthetic and natural quinazolines, including sedative, anticonvulsant, antifungal, antitubercular, and antimalarial effects. nih.gov
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium necessitates the development of novel antimalarial agents. Quinazolinone derivatives have shown promise in this area. In vivo studies using mice infected with Plasmodium berghei have demonstrated the significant antimalarial activity of 2,3-disubstituted-4(3H)-quinazolinone derivatives. nih.govnih.gov
Several 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives exhibited notable in vivo antimalarial activities. nih.govomicsonline.orglongdom.org For instance, compounds with specific substitutions on the aryl and styryl moieties displayed mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. nih.gov Two compounds, in particular, showed superior activity with mean percentage suppressions of 72.86% and 67.60%. nih.gov Another study highlighted a series of 2,3-substituted quinazolin-4(3H)-one derivatives, where the most effective compound achieved 100% cures at a 50 mg/kg dose in a P. berghei model. nih.gov
The structural features of these quinazolinone derivatives, such as the aromatic substitution at the 3-position and the substituted styryl moiety at the 2-position, are considered important for their antimalarial efficacy. nih.gov These findings suggest that the 4(3H)-quinazolinone scaffold is a viable starting point for the development of new antimalarial drugs. nih.govomicsonline.orglongdom.org
Table 1: Antimalarial Activity of Selected 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one Derivatives
| Compound ID | Mean Percentage Suppression (%) | Reference |
| 12 | 72.86 | nih.gov |
| 13 | 67.60 | nih.gov |
| 5a | 100 (at 50 mg/kg) | nih.gov |
| IVa | Most Active in Series | omicsonline.orglongdom.org |
| 8 | 70.01 | nih.gov |
| 10 | 74.18 | nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease with limited therapeutic options, highlighting the urgent need for new drug candidates. Derivatives of 3-aryl-2-styryl substituted-4(3H)-quinazolinone have demonstrated significant in vitro antileishmanial activity against Leishmania donovani. nih.govnih.gov
In one study, all tested compounds showed better antileishmanial activity than the standard drug miltefosine (B1683995). nih.gov Notably, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (compound 7) exhibited exceptionally potent activity with an IC50 value of 0.0128 μg/ml, making it approximately 250 times more active than miltefosine and 4 times more active than amphotericin B deoxycholate. nih.gov Another compound, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (compound 6), also showed promising results with an IC50 of 0.0212 µg/mL, which is twice as potent as amphotericin B deoxycholate and 150 times more potent than miltefosine. nih.gov
Molecular docking studies suggest that these compounds may exert their effect by interacting with key parasitic enzymes like Leishmania donovani pteridine (B1203161) reductase 1 (Lm-PTR1). nih.gov The promising results from these preclinical evaluations underscore the potential of the 3-aryl-2-styryl substituted-4(3H)-quinazolinone scaffold as a basis for developing novel antileishmanial agents. nih.govnih.gov
Table 2: Antileishmanial Activity of Selected this compound Derivatives against L. donovani
| Compound ID | IC50 (μg/ml) | Comparison to Standards | Reference |
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | 0.0128 | ~250x more active than miltefosine, ~4x more active than amphotericin B | nih.gov |
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | 0.0212 | ~150x more active than miltefosine, ~2x more active than amphotericin B | nih.gov |
| Miltefosine (Standard) | 3.1911 | - | nih.gov |
| Amphotericin B deoxycholate (Standard) | 0.0460 | - | nih.gov |
Anticonvulsant Properties
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Quinazolin-4(3H)-one derivatives have been a subject of interest in this field, partly due to the historical use of methaqualone, a quinazolinone derivative, as a sedative-hypnotic. mdpi.com
The anticonvulsant activity of these compounds is thought to be mediated through their interaction with the GABA-A receptor, acting as positive allosteric modulators. mdpi.comnuph.edu.ua Structure-activity relationship (SAR) studies have identified key structural features necessary for this activity, including the quinazolin-4(3H)-one core as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. mdpi.com
Preclinical evaluations in mouse models, such as the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) models, have confirmed the anticonvulsant potential of various 2,3-disubstituted quinazolin-4(3H)-one derivatives. mdpi.comnih.govnih.gov Some synthesized compounds have shown anticonvulsant activity comparable to or even exceeding that of standard drugs like diazepam and ethosuximide. nih.govnih.gov For instance, certain derivatives provided 100% protection against PTZ-induced convulsions and were found to be four times more potent than ethosuximide. nih.gov The nature of the substituents at positions 2 and 3 of the quinazolinone ring plays a crucial role in determining the anticonvulsant potency and pharmacokinetic properties. mdpi.com
Table 3: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Series | Animal Model | Key Findings | Reference |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not specified | Moderate to significant activity compared to diazepam. | nih.gov |
| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures in mice | Effective anticonvulsant activity, comparable to phenobarbital (B1680315) and diazepam. | mdpi.com |
| Quinazoline-4(3H)-ones (compounds 8, 13, 19) | scPTZ induced seizures in mice | 100% protection against PTZ induced convulsions; 4 times more potent than ethosuximide. | nih.gov |
Antihistaminic Effects
Research into quinazolinone derivatives has also explored their potential as antihistaminic agents. A study focused on the synthesis and evaluation of a series of 2-substituted-3-(N,N-dimethylamino propyl)-4(3H)-quinazolinones and their carbon isosteres, 2-substituted-3-(4-(N,N-dimethylamino)-1-butanyl)-4(3H)-quinazolinones. These compounds were assessed for their antihistaminic (H1) activity using isolated guinea pig ileum. The results indicated that these derivatives possess antihistaminic properties, suggesting their potential for development as treatments for allergic conditions.
Bronchodilatory Activity
Inspired by the naturally occurring quinazoline (B50416) alkaloid vasicine, which is known for its bronchodilatory effects, researchers have developed and evaluated synthetic quinazolinone derivatives for similar activity. One such compound, 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one, demonstrated significant bronchodilator activity in preclinical models. nih.gov
This compound was effective in relaxing contracted trachea and constricted tracheo-bronchial trees. nih.gov Further investigation revealed that its mechanism of action is a direct effect on the smooth muscles and is not mediated through beta-adrenoceptors. nih.gov In terms of potency, it was found to be more potent than theophylline, a commonly used bronchodilator, but less potent than salbutamol. nih.gov These findings highlight the potential of quinazolinone derivatives in the management of bronchospastic conditions.
Antiviral and Anti-HIV Activity
The versatile quinazolinone scaffold has also been investigated for its antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). Several 2,3-disubstituted quinazolin-4(3H)-ones have been reported to possess anti-HIV activity. hakon-art.com
In one study, a series of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and screened for their in vitro antiviral activity against HIV-1 in MT-4 cells. hakon-art.com One compound, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one, was found to inhibit the replication of HIV-1 with 15% maximum protection at sub-toxic concentrations. hakon-art.com
Another study focused on a new group of quinazolinone derivatives designed to target the HIV integrase enzyme. The antiviral assays revealed that some of these compounds could inhibit HIV replication in cell culture. The most active compound in this series demonstrated an inhibition rate of 38% without significant cytotoxicity. These studies suggest that quinazolinone derivatives can serve as a foundation for the development of new anti-HIV agents.
Modulation of Ubiquitin Ligase Activity
The ubiquitin-proteasome system plays a crucial role in cellular protein degradation and is a target for therapeutic intervention in various diseases. Research has shown that certain this compound derivatives can modulate the activity of ubiquitin ligases.
One study identified a series of 2-substituted quinazolin-4-one derivatives as inhibitors of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting this interaction, these compounds can stabilize p53 levels, leading to cell cycle arrest and apoptosis in cancer cells.
Another area of investigation involves the modulation of other components of the ubiquitin pathway. For example, derivatives have been explored for their ability to inhibit deubiquitinating enzymes (DUBs), which are responsible for removing ubiquitin from target proteins. The development of potent and selective inhibitors of specific ubiquitin ligases or DUBs based on the quinazolinone scaffold is an active area of research with potential applications in cancer therapy and other diseases.
Neuroreceptor Modulation (e.g., AMPAR, GluN2D-containing NMDA Receptors)
Derivatives of the quinazolin-4(3H)-one scaffold have been identified as modulators of ionotropic glutamate (B1630785) receptors, specifically AMPA and NMDA receptors, which are pivotal in synaptic transmission and plasticity.
The anticonvulsant activity of some quinazolin-4(3H)-one derivatives has been attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Structure-activity relationship studies have led to the development of potent and selective noncompetitive AMPA receptor antagonists. nih.gov One notable example is the atropisomeric quinazolin-4-one derivative, (+)-38 (CP-465,022), which demonstrates high-affinity binding to the AMPA receptor with an IC50 of 36 nM and exhibits potent anticonvulsant properties. nih.gov Classical chemotypes of negative allosteric modulators of the AMPA receptor include quinazolin-4-one derivatives. mdpi.com
Furthermore, research has established a novel class of (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives as noncompetitive antagonists of N-methyl-D-aspartate (NMDA) receptors with selectivity for those containing the GluN2C or GluN2D subunits. umt.edu This inhibition is voltage-independent, suggesting a mechanism that does not involve direct channel pore blockage. umt.edu Certain analogues within this series have shown over 100-fold selectivity for NMDA receptors over AMPA and kainate receptors, and a 50-fold selectivity for GluN2C/D-containing receptors over those with GluN2A/B subunits. umt.edu
Additionally, the 3-hydroxy-quinazoline-2,4-dione scaffold has been explored for its potential to yield selective antagonists for both Gly/NMDA and AMPA receptors. nih.gov The selectivity is influenced by the substitution pattern on the benzofused moiety. nih.gov
Poly-ADP Ribose Polymerase (PARP) Inhibition
The quinazolinone scaffold has emerged as a promising framework for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in DNA repair and are a key target in oncology. rjpbr.comnih.gov Numerous studies have synthesized and evaluated quinazolinone derivatives for their PARP inhibitory activity, revealing potent compounds with nanomolar efficacy. rsc.orgresearchgate.net
Molecular docking studies have indicated a strong affinity of synthesized quinazolinones for the active site of PARP-1. rjpbr.com For instance, one study reported that all their synthesized compounds exhibited a better docking score than the known PARP inhibitor, niraparib. rjpbr.com
The inhibitory activity is often evaluated against PARP-1 and PARP-2. One study identified a quinazoline-2,4(1H,3H)-dione derivative, Cpd36, with remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov Another series of quinazolinone-based derivatives yielded compound 12c with an IC50 of 30.38 nM against PARP-1, comparable to the reference drug Olaparib (IC50 = 27.89 nM). rsc.org
The following table summarizes the PARP inhibitory activity of selected quinazolinone derivatives from various studies.
| Compound | Target | IC50 (nM) | Reference |
| Cpd36 | PARP-1 | 0.94 | nih.gov |
| Cpd36 | PARP-2 | 0.87 | nih.gov |
| 12c | PARP-1 | 30.38 | rsc.org |
| Olaparib (Reference) | PARP-1 | 27.89 | rsc.org |
| B1 | PARP-1 | 63.81 | mdpi.com |
Rho C Activity Modulation
While direct modulation of Rho C activity by this compound derivatives is not extensively documented, the closely related Rho-associated coiled-coil containing protein kinase (ROCK) has been a significant target for this class of compounds. Rho kinase is a downstream effector of the Rho family of GTPases, including Rho C, and plays a critical role in various cellular processes.
Quinazoline compounds and their derivatives have been developed as potent Rho-kinase inhibitors. google.com These inhibitors have potential therapeutic applications in a range of conditions, including hypertension, atherosclerosis, and erectile dysfunction. google.com The development of a series of ROCK-II inhibitors based on the 4-quinazolinone scaffold has led to the identification of analogues with high potency and good selectivity over other kinases like protein kinase A (PKA). nih.gov
Hepatoprotective and Gastric Mucosa Protective Activity
Preclinical studies have demonstrated the potential of quinazoline derivatives in protecting the liver and gastric mucosa from injury.
A study on the quinazoline derivative 3-(5-Bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one (Q-Br) evaluated its hepatoprotective effects against thioacetamide-induced liver toxicity in rats. nih.govnih.gov The administration of Q-Br resulted in a dose-dependent improvement in liver status and a reduction in oxidative stress. nih.govnih.gov Histopathological examination revealed a significant reduction in the degree of fibrosis in the livers of rats treated with Q-Br. nih.govnih.gov Furthermore, Q-Br treatment led to an elevation in the activity of hepatic antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which were suppressed by thioacetamide. nih.gov
The table below presents the effect of Q-Br on hepatic antioxidant enzymes in a rat model of thioacetamide-induced liver toxicity.
| Treatment Group | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) |
| Normal Control | 12.3 ± 0.9 | 8.5 ± 0.6 | 5.2 ± 0.4 |
| Cirrhosis Control | 5.8 ± 0.5 | 3.1 ± 0.3 | 2.1 ± 0.2 |
| Q-Br (25 mg/kg) | 8.9 ± 0.7 | 5.7 ± 0.5 | 3.8 ± 0.3 |
| Q-Br (50 mg/kg) | 11.2 ± 0.8 | 7.6 ± 0.6 | 4.9 ± 0.4 |
| Silymarin (50 mg/kg) | 11.5 ± 0.9 | 7.9 ± 0.7 | 5.0 ± 0.4 |
Data are represented as mean ± SD. Data from nih.gov.
In terms of gastric safety, a pyrazolo[1,5-a]quinazoline derivative demonstrated potent anti-inflammatory activity without exhibiting gastric ulcerogenic effects in an in vivo model. nih.gov
Antifungal Activity
A significant body of research has focused on the antifungal properties of quinazolinone derivatives against a variety of fungal pathogens, including those affecting plants.
Several studies have synthesized series of quinazolin-4-(3H)-one derivatives and evaluated their in vitro antifungal activity against various phytopathogenic fungi. researchgate.netmdpi.com One such study found that their newly synthesized compounds exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Another study reported that the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and chloro (-Cl) groups to the heterocyclic framework enhanced antifungal activity. nih.gov
The antifungal efficacy of these compounds has been demonstrated against a range of fungal species. For instance, a series of 3-alkylquinazolin-4-one derivatives were synthesized, with the compound 6-bromo-3-propylquinazolin-4-one (B7488161) showing strong in vitro antifungal activity against F. oxysporum, Valsa mali, and Gibberella zeae. nih.gov
The following table summarizes the antifungal activity of selected quinazolinone derivatives against various fungal species.
| Compound | Fungal Species | Concentration | Inhibition (%) | Reference |
| 2a | Rhizoctonia solani AG1 | 300 mg/L | 55.31 | mdpi.com |
| 2b | Rhizoctonia solani AG1 | 300 mg/L | 58.62 | mdpi.com |
| 2c | Fusarium oxysporum f. sp. niveum | 300 mg/L | 62.42 | mdpi.com |
| 2d | Fusarium oxysporum f. sp. niveum | 300 mg/L | 59.81 | mdpi.com |
| 3c | Fusarium oxysporum f. sp. albidinis | 7.5 µg/mL | Good Activity | researchgate.net |
| 3d | Fusarium oxysporum f. sp. canariasis | 7.5 µg/mL | Good Activity | researchgate.net |
| 3e | Verticillium dahliae Kleb | 7.5 µg/mL | Good Activity | researchgate.net |
Structure Activity Relationship Sar Studies of 3 2 Hydroxyphenyl Quinazolin 4 3h One and Analogs
Influence of Substituent Position and Nature on Biological Potency
The biological potency of 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one derivatives is significantly modulated by the nature and position of substituents on the quinazolinone and phenyl rings. Systematic variations have elucidated key structural requirements for antibacterial activity, particularly against Gram-positive organisms like Staphylococcus aureus.
Investigations into the broader class of 4(3H)-quinazolinones reveal that substitutions on all three rings (the quinazolinone bicyclic system and the N-3 phenyl ring) play a role in determining antibacterial efficacy. acs.orgnih.gov For instance, modifications on the quinazolinone core (Ring 1 and Ring 3 in some nomenclatures) can lead to a reduction in activity if not optimized. acs.org While much of the available data pertains to the general 4(3H)-quinazolinone scaffold, the principles can be extrapolated to understand the SAR of 3-(2-hydroxyphenyl) analogs.
Specifically, for analogs where the N-3 substituent is a hydroxyphenyl group, further substitutions on this phenyl ring or the quinazolinone system dictate the level of biological activity. The data from broader quinazolinone antibacterial studies indicate that maintaining an optimal electronic and steric profile is crucial. For example, the introduction of certain groups can either enhance or diminish the compound's ability to interact with its biological target, such as penicillin-binding proteins in bacteria. acs.orgnih.gov
The following table summarizes the impact of various substitutions on the antibacterial activity of 4(3H)-quinazolinone derivatives, providing a basis for understanding the SAR of the specific compound .
| Ring Position | Substituent | Effect on Antibacterial Activity (S. aureus) | Reference |
|---|---|---|---|
| Ring 1 (Quinazolinone) | Variations and substitutions | Generally resulted in reduced activity | acs.org |
| Ring 2 (N-3 Phenyl Ring) | 3-Hydroxyphenyl | Active | acs.org |
| Ring 2 (N-3 Phenyl Ring) | 3-Carboxyphenyl | Active | acs.org |
| Ring 3 (Quinazolinone) | Replacement with pyridine (B92270) | Tolerated with 3-hydroxyphenyl on Ring 2 | acs.org |
| Ring 3 (Quinazolinone C6) | Bromo or Hydroxyl | Not tolerated | acs.org |
| Ring 3 (Quinazolinone C7) | Various substitutions | Loss of activity | acs.org |
Role of the Hydroxyphenyl Moiety in Activity Profiles
The 2-hydroxyphenyl group at the N-3 position is a critical determinant of the biological activity of this compound. This moiety is not merely a structural component but an active participant in the compound's interaction with biological targets, primarily through hydrogen bonding.
The presence of the hydroxyl group allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen at position 4 of the quinazolinone ring. elsevierpure.com However, in polar solvents such as alcohols and DMSO, this intramolecular bond can be disrupted in favor of intermolecular hydrogen bonds with the solvent molecules. elsevierpure.comnih.gov This interaction with the solvent can lead to higher rotational stability of the C-N bond connecting the phenyl and quinazolinone rings. elsevierpure.comnih.gov
This capacity for hydrogen bonding is crucial for the compound's anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. elsevierpure.comnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating a strong and specific interaction with the active site of its target protein. The precise orientation of this group, as will be discussed in the stereochemistry section, is paramount for potent activity. nih.gov
Stereochemical Considerations (e.g., C–N Atropisomerism)
A fascinating and crucial aspect of the structure of this compound is the phenomenon of C–N atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In this case, restricted rotation around the C-N bond between the quinazolinone ring and the 2-hydroxyphenyl ring leads to the existence of two stable, non-superimposable atropisomers: (P)-atropisomer and (M)-atropisomer. elsevierpure.comnih.gov
These two atropisomers have been successfully separated and have been shown to possess significantly different biological activities. elsevierpure.comnih.gov Research has revealed that the (P)-atropisomer exhibits anti-MRSA activity that is 16-fold more potent than that of the (M)-atropisomer. nih.gov This demonstrates that the specific three-dimensional arrangement of the hydroxyphenyl group relative to the quinazolinone core is critical for its interaction with the biological target.
The rotational stability of these atropisomers is influenced by the solvent environment. In solvents capable of forming strong intermolecular hydrogen bonds, such as alcohols and DMSO, the rotational stability is higher. elsevierpure.comnih.gov This is attributed to the solvation of the hydroxyl and carbonyl groups, which strengthens the C-N bond's resistance to rotation. elsevierpure.comnih.gov
| Atropisomer | Relative Anti-MRSA Potency | Reference |
|---|---|---|
| (P)-atropisomer | 16-fold more potent than (M)-atropisomer | nih.gov |
| (M)-atropisomer | Less potent | nih.gov |
Correlation between Molecular Architecture and Pharmacological Response
The 2-hydroxyphenyl group, as established, is a key pharmacophore. Its ability to engage in specific hydrogen bonding interactions is fundamental to the compound's anti-MRSA activity. The dramatic difference in potency between the (P) and (M) atropisomers underscores the high degree of stereospecificity required for this interaction. nih.gov The 16-fold increase in activity for the (P)-atropisomer indicates that the precise spatial orientation of the hydroxyl group is critical for optimal binding to the target protein. nih.gov
Therefore, the molecular architecture of this compound facilitates a highly specific and potent pharmacological response through a combination of a structurally optimized quinazolinone core and a stereochemically defined hydroxyphenyl moiety that engages in crucial hydrogen bonding interactions with its biological target.
Advanced Applications in Materials Science and Chemical Sensing Utilizing 3 2 Hydroxyphenyl Quinazolin 4 3h One Derivatives
Luminescence and Fluorescence Properties
The luminescence of 3-(2-hydroxyphenyl)quinazolin-4(3H)-one and its derivatives is notable for its large Stokes shifts, high quantum yields, and sensitivity to the local environment. These characteristics are intrinsically linked to the dynamic proton transfer process that occurs upon photoexcitation.
Mechanism of Excited-State Intramolecular Proton Transfer (ESIPT)
The defining photophysical characteristic of this compound derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process involves the transfer of the phenolic proton from the hydroxyl (-OH) group to the nitrogen atom of the quinazolinone ring upon absorption of light.
The mechanism unfolds in the following steps:
Photoexcitation : In the ground state, the molecule exists in its enol (E) form, stabilized by an intramolecular hydrogen bond. Upon absorbing a photon, it is promoted to an excited singlet state (E*).
Proton Transfer : In the excited state, the acidity of the phenolic proton and the basicity of the quinazolinone nitrogen increase significantly. This drives an ultrafast, barrierless transfer of the proton along the hydrogen bond, converting the molecule into an excited keto tautomer (K*).
Fluorescence Emission : The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift (a significant difference between the absorption and emission wavelengths) because the emission originates from a different molecular structure (the keto form) than the one that initially absorbed the light (the enol form).
Reverse Transfer : The molecule in the keto ground state (K) is unstable and rapidly reverts to the more stable enol ground state (E) through a ground-state intramolecular proton transfer (GSIPT), completing the cycle. nih.gov
This ESIPT process is responsible for the dual fluorescence observed in some derivatives and is highly sensitive to molecular structure and the surrounding environment. nih.govnih.gov The efficiency of ESIPT can be influenced by factors like the strength of the intramolecular hydrogen bond and the electronic properties of substituents on the aromatic rings. rsc.orgsemanticscholar.org
Solvatochromic Fluorescence and Environmental Sensitivity
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Derivatives of this compound often exhibit pronounced solvatochromic fluorescence, meaning their emission wavelength is dependent on the polarity of the solvent. rsc.org
This sensitivity arises because the enol and keto forms involved in the ESIPT process have different dipole moments. Polar solvents can stabilize or destabilize these forms to varying degrees, thereby affecting the energy gap between the excited and ground states and, consequently, the fluorescence emission wavelength. For instance, in some systems, increasing solvent polarity can hinder the ESIPT process, leading to emission from the enol* form, resulting in a blue-shifted fluorescence. Conversely, non-polar solvents often favor the ESIPT process, leading to the characteristic red-shifted emission from the keto* tautomer. rsc.orgsemanticscholar.org This environmental sensitivity makes these compounds valuable as fluorescent probes to gauge the polarity of microenvironments, such as within polymers or biological membranes. rsc.org
Polymorphism and Solid-State Fluorescence Characteristics
Polymorphism, the ability of a solid material to exist in more than one crystal structure, can have a profound impact on the solid-state fluorescence of (hydroxyphenyl)quinazolinone derivatives. nih.gov Different polymorphic forms involve distinct molecular packing arrangements and intermolecular interactions (e.g., π–π stacking), which can alter the fluorescence properties significantly.
For example, research on the closely related isomer 2-(2-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) has shown that different polymorphs can exhibit distinct solid-state fluorescence colors. nih.gov The conformational twist between the phenyl and quinazolinone rings can lead to different molecular packing, resulting in fluorescence at different wavelengths (e.g., 497 nm and 511 nm). nih.gov This phenomenon, known as polymorphism-dependent emission, is crucial for the development of multi-color solid-state lighting materials and sensors that respond to mechanical stress or solvent vapors, which can induce transitions between polymorphic states. rsc.orgrsc.org
Table 1: Polymorph-Dependent Fluorescence of 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone (HPQ) Data based on a closely related isomer to illustrate the principle of polymorphism.
| Polymorph | Crystal System | Emission Wavelength (λ_em) | Reference |
| Polymorph A | Orthorhombic | 497 nm | nih.gov |
| Polymorph B | Monoclinic | 511 nm | nih.gov |
Quantum Yield Optimization through Structural Modification
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be fine-tuned by making strategic structural modifications to the this compound scaffold. The introduction of various substituents on either the quinazolinone ring or the hydroxyphenyl moiety can significantly alter the photophysical properties. nih.gov
Key strategies for optimizing quantum yield include:
Introducing Electron-Donating Groups (EDGs) : Attaching EDGs, such as methoxy (B1213986) (-OCH3) or diethylamino (-NEt2), to the hydroxyphenyl ring can enhance the electron density of the fluorophore, often leading to increased fluorescence intensity and a red shift in the emission spectrum. nih.gov
Introducing Electron-Withdrawing Groups (EWGs) : The placement of EWGs, like nitro (-NO2) or cyano (-CN), can also modulate the electronic structure, affecting the ESIPT process and the resulting emission.
Extending π-Conjugation : Fusing additional aromatic rings to the core structure can extend the π-conjugated system, which generally leads to absorption and emission at longer wavelengths and can influence the quantum yield.
Complexation with Boron Difluoride (BF2) : Complexing the N,O-ligand site of the quinazolinone with a BF2 unit can lock the molecule in a conformation that favors strong emission, effectively blocking non-radiative decay pathways and significantly increasing the quantum yield. nih.gov
These modifications allow for the rational design of derivatives with tailored fluorescence properties for specific applications.
Development of Fluorescent Probes and Sensors
The inherent fluorescence of this compound derivatives and their sensitivity to the chemical environment make them excellent platforms for the design of fluorescent probes and sensors. rsc.org These sensors operate by modulating the ESIPT process upon interaction with a specific analyte, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime).
Derivatives have been successfully developed for the detection of various species, including:
Metal Ions : Probes have been designed to selectively bind metal ions such as Al³⁺, Zn²⁺, Cd²⁺, and Hg²⁺. nih.govtandfonline.comnih.gov Binding of the metal ion can either inhibit or enhance the ESIPT process, causing a significant "turn-on" or "turn-off" fluorescence response.
Gaseous Molecules : A quinazolinone-based probe was developed for the selective turn-on detection of carbon monoxide (CO), where the reduction of a nitro group to an amino group by CO initiates strong fluorescence. nih.gov
Biological Molecules : The quinazolinone scaffold has been incorporated into probes for detecting specific biological targets, such as α1-Adrenergic Receptors, by attaching a pharmacophore to the fluorescent core. nih.gov
Applications in Biological Imaging (One-Photon and Two-Photon Fluorescence Bioimaging)
The favorable photophysical properties of quinazolinone derivatives, including good biocompatibility and high emission efficiency, have positioned them as promising candidates for biological imaging. rsc.org They can be used as fluorescent labels to visualize cellular structures and processes.
One-Photon Fluorescence Bioimaging : In conventional fluorescence microscopy, a fluorophore is excited by absorbing a single high-energy photon (typically in the UV or visible range). Quinazolinone-based probes have been successfully used for one-photon imaging to visualize receptors on cell surfaces and monitor intracellular analytes. nih.gov
Two-Photon Fluorescence Bioimaging (TPF) : TPF is an advanced imaging technique where the fluorophore is excited by the simultaneous absorption of two lower-energy photons (typically in the near-infrared, NIR, range). researchgate.netnih.gov This offers several advantages over one-photon imaging:
Deeper Tissue Penetration : NIR light is scattered less by biological tissue, allowing for imaging deeper into samples. nih.gov
Reduced Phototoxicity : The lower energy NIR light causes less damage to living cells outside the focal point.
Inherent 3D Resolution : Excitation is confined to a tiny focal volume, providing intrinsic optical sectioning without the need for a confocal pinhole. researchgate.net
Quinazolinone derivatives with large two-photon absorption cross-sections are being developed for high-resolution bioimaging applications. rsc.org These probes enable researchers to visualize biological events in living cells and tissues with greater clarity and minimal perturbation.
Table 2: Comparison of One-Photon and Two-Photon Fluorescence Bioimaging
| Feature | One-Photon Fluorescence | Two-Photon Fluorescence | Reference |
| Excitation | Single high-energy photon (UV-Vis) | Simultaneous absorption of two lower-energy photons (NIR) | researchgate.net |
| Tissue Penetration | Limited (high scattering) | Deeper (low scattering) | nih.gov |
| Phototoxicity | Higher, throughout the light cone | Lower, confined to the focal point | nih.gov |
| Resolution | Requires confocal pinhole for 3D | Intrinsic 3D sectioning | researchgate.net |
| Application | Standard cell imaging, surface labeling | Deep-tissue imaging, in vivo studies | rsc.orgnih.gov |
Selective Metal Ion Sensing (e.g., Zn(II), Cd(II), Al(III))
There is a notable absence of specific research in the reviewed literature detailing the use of this compound or its direct derivatives as selective fluorescent or colorimetric sensors for metal ions such as Zn(II), Cd(II), or Al(III). The sensing capabilities in quinazolinone compounds are often engineered around the ESIPT mechanism, which is characteristic of the 2-(2-hydroxyphenyl) substitution pattern. For instance, the isomer 2-(2-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) has been shown to selectively detect Zn(II) and Cd(II) ions at micromolar concentrations, distinguishing between them by emitting blue-shifted fluorescence at different wavelengths (420 nm for Zn(II) and 426 nm for Cd(II)). Similarly, acylhydrazone derivatives of the 2-substituted isomer have been developed as highly selective and sensitive fluorescent sensors for Al(III). However, equivalent studies for the 3-substituted isomer are not prominently available.
Environmentally Sensitive Probes
The application of this compound as an environmentally sensitive probe is not well-documented in the available scientific literature. While the broader quinazolinone family has been explored for detecting various analytes, the specific utility of this isomer remains largely uninvestigated. For comparison, derivatives of its 2-substituted counterpart have been successfully developed as fluorescent probes for environmentally and biologically significant species. For example, 2-(2′,5′-Dihydroxy-phenyl)-4(3H)-quinazolinone has been used to detect mercury(II) ions, a major environmental pollutant. Another derivative, 2-(2′-nitrophenyl)-4(3H)-quinazolinone, functions as a turn-on fluorescent probe for the detection of carbon monoxide gas. These applications again leverage the specific molecular structure of the 2-substituted quinazolinones, and similar functionalities have not been reported for the this compound isomer.
Potential as Organic Optical Materials
While quinazolinone derivatives are recognized for their fluorescent properties, making them candidates for organic optical materials, specific studies focusing on the optical characteristics of this compound are scarce. The potential of such compounds often stems from strong fluorescence in the solid state and stability under UV light. The isomer 2-(2-hydroxyphenyl)-4(3H)-quinazolinone is noted for its intense solid-state fluorescence and high stability, making it desirable for applications in fluorescent screens and films. Its photophysical properties are linked to the formation of different polymorphic structures that can tune the solid-state emission. Without similar dedicated studies on the this compound isomer, its potential in organic optical materials remains theoretical and unconfirmed.
Derivatization Strategies and Synthesis of Novel 3 2 Hydroxyphenyl Quinazolin 4 3h One Hybrid Architectures
Synthesis of Schiff Bases from Quinazolinone Scaffolds
The synthesis of Schiff bases from quinazolinone scaffolds is a widely employed strategy to generate novel compounds with a broad spectrum of pharmacological activities. ekb.eg This typically involves the condensation reaction between a primary amine, often introduced at the C2 or N3 position of the quinazolinone ring, and a carbonyl compound, such as an aldehyde or ketone. ekb.egresearchgate.net The resulting imine or azomethine group (C=N) is a key feature of Schiff bases and is crucial for their biological activity. ekb.eg
A common synthetic route involves the initial preparation of a 3-amino-2-substituted-quinazolin-4(3H)-one intermediate. This intermediate can then be reacted with various aromatic aldehydes to yield the desired Schiff bases. ekb.egresearchgate.net For instance, 3-amino-2-methylquinazolin-4(3H)-one can be condensed with different aromatic aldehydes to produce a series of Schiff bases. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry. nih.govnih.gov
The introduction of different substituents on the aromatic aldehyde allows for the fine-tuning of the physicochemical and biological properties of the resulting Schiff base derivatives. This approach has led to the development of compounds with significant antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities. ekb.eg
Table 1: Examples of Synthesized Schiff Bases from Quinazolinone Scaffolds
| Starting Quinazolinone | Aldehyde/Ketone | Resulting Schiff Base Structure | Reference |
| 3-Amino-2-methylquinazolin-4(3H)-one | Various aromatic aldehydes | 3-((Arylmethylene)amino)-2-methylquinazolin-4(3H)-one | researchgate.net |
| 3-Arylquinazolin-4(3H)-one-2-carbaldehyde | Substituted anilines | 2-(((Substituted-phenyl)imino)methyl)-3-arylquinazolin-4(3H)-one | ekb.eg |
| 3-Amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one | Aromatic aldehydes | 3-((Arylmethylene)amino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | nih.gov |
Formation of Metal Complexes (e.g., Cd(II), Ni(II), Zn(II), Cu(II) complexes)
The ability of quinazolinone derivatives to act as ligands for metal ions has been extensively explored, leading to the synthesis of various metal complexes with interesting structural and biological properties. nih.gov The coordination of metal ions such as Cd(II), Ni(II), Zn(II), and Cu(II) to the quinazolinone scaffold can significantly alter its electronic and steric properties, often resulting in enhanced biological activity compared to the free ligand. researchgate.net
The design of quinazolinone-based ligands for metal chelation often involves the incorporation of donor atoms, such as nitrogen and oxygen, which can effectively coordinate with metal ions. nih.govresearchgate.net The 3-(2-hydroxyphenyl) substituent in the parent compound provides a crucial hydroxyl group that can participate in metal chelation. The nitrogen atom at position 3 and the carbonyl oxygen at position 4 of the quinazolinone ring are also potential coordination sites. nih.gov
Studies have shown that quinazolin-4(3H)-one can coordinate to metal ions in different modes, either through the nitrogen atom para to the carbonyl group or via the nitrogen atom ortho to the carbonyl group after tautomerization. nih.gov The synthesis of these metal complexes is typically achieved by reacting the quinazolinone ligand with a suitable metal salt in a 1:1 or 1:2 molar ratio. researchgate.net The resulting complexes are characterized by various physicochemical methods, including elemental analysis, conductometric studies, magnetic susceptibility, and spectral data (FT-IR, NMR, electronic spectra). researchgate.net These studies help in determining the stoichiometry and geometry of the complexes, with octahedral, distorted octahedral, and tetrahedral geometries being commonly observed. researchgate.net
Table 2: Metal Complexes of Quinazolinone Derivatives
| Ligand | Metal Ion | Proposed Geometry | Reference |
| 2-Chloromethyl-3-(8-hydroxyquinolin-5-yl)-3(H)-quinozolin-4-one | Cu(II) | Distorted Octahedral | researchgate.net |
| 2-Chloromethyl-3-(8-hydroxyquinolin-5-yl)-3(H)-quinozolin-4-one | Ni(II) | Octahedral | researchgate.net |
| 2-Chloromethyl-3-(8-hydroxyquinolin-5-yl)-3(H)-quinozolin-4-one | Co(II) | Octahedral | researchgate.net |
| 2-Chloromethyl-3-(8-hydroxyquinolin-5-yl)-3(H)-quinozolin-4-one | Mn(II) | Octahedral | researchgate.net |
| 2-Chloromethyl-3-(8-hydroxyquinolin-5-yl)-3(H)-quinozolin-4-one | Zn(II) | Tetrahedral | researchgate.net |
| Quinazolin-4(3H)-one | Cd(II) | Trigonal–bipyramidal | nih.gov |
| Quinazolin-4(3H)-one | Hg(II) | Distorted | nih.gov |
Incorporation of Other Heterocyclic Moieties (e.g., Thiazole, Pyrazolo, Pyridine)
To further diversify the chemical space and biological activity of 3-(2-hydroxyphenyl)quinazolin-4(3H)-one, various other heterocyclic moieties have been incorporated into its structure. The hybridization of the quinazolinone core with other pharmacologically active heterocycles like thiazole, pyrazole (B372694), and pyridine (B92270) has proven to be a fruitful strategy for developing new therapeutic agents. nih.gov
The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, a quinazolinone-thiazole hybrid can be prepared by first synthesizing a key intermediate, such as 2-phenyl-4-(2-aminoethyl)thiazole, which is then reacted with a substituted benzoxazinone (B8607429) to yield the final compound. nih.gov Similarly, pyrazole moieties can be introduced by reacting a quinazolinone derivative with a Vilsmeier-Haack reagent. ekb.eg The incorporation of a pyridine ring has also been explored to modulate the antibacterial activities of quinazolinone derivatives. acs.org
These molecular hybridization approaches have led to the discovery of compounds with potent anticancer, antibacterial, and anti-inflammatory activities. nih.govekb.egacs.org
Functionalization for Enhanced Bioactivity or Photophysical Attributes
Functionalization of the this compound scaffold is a key strategy to enhance its biological activity and to develop novel materials with interesting photophysical properties. This can be achieved by introducing various substituents at different positions of the quinazolinone and the hydroxyphenyl rings.
For instance, the introduction of substituents like methoxy (B1213986) and diethylamino groups in the phenol (B47542) ring of 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones has been shown to influence their photophysical properties, leading to strong emission in solution. nih.gov These compounds and their difluoroboron complexes exhibit large Stokes shifts, which is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov This property makes them promising candidates for applications in fluorescent materials and sensors. researchgate.net
Furthermore, functionalization with groups that can enhance interactions with biological targets is a common strategy to improve bioactivity. For example, the synthesis of quinazolinone derivatives with dithiocarbamate (B8719985) side chains has been explored for their in vitro antitumor activity. jddtonline.info Similarly, linking the quinazolinone scaffold with other pharmacophores, such as phenols, has been investigated to create hybrid molecules with increased antioxidant activity. mdpi.com The strategic placement of various functional groups allows for the modulation of the compound's electronic properties, lipophilicity, and steric hindrance, all of which can impact its biological efficacy and photophysical characteristics.
Future Research Directions and Translational Perspectives for 3 2 Hydroxyphenyl Quinazolin 4 3h One
Identification and Validation of Novel Molecular Targets
The quinazolin-4(3H)-one core is a well-established pharmacophore known to interact with a variety of biological targets, suggesting that 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one could be a versatile therapeutic agent. Future research should focus on identifying and validating novel molecular targets beyond the currently known interactions.
Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated significant activity as inhibitors of multiple protein kinases involved in cancer progression. mdpi.com These include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). rsc.orgnih.gov Furthermore, activity against Cyclin-Dependent Kinase 2 (CDK2) has also been reported, indicating a potential role in cell cycle regulation. rsc.org The introduction of the 2-hydroxyphenyl group at the N-3 position may confer unique binding properties and selectivity for specific kinase isoforms.
Beyond oncology, recent studies have identified the main protease (Mpro) of SARS-CoV-2 as a viable target for quinazolin-4-one based inhibitors. nih.gov This opens a promising avenue for developing antiviral agents. The 3-(2-hydroxyphenyl) moiety could be crucial for establishing key interactions within the Mpro active site. Another area of exploration is the inhibition of tubulin polymerization, a mechanism central to the action of several successful anticancer drugs. mdpi.com The rigid quinazolinone structure could potentially interfere with the assembly of microtubules.
Future validation studies should employ techniques such as thermal shift assays, surface plasmon resonance, and in-cell target engagement assays to confirm direct binding and elucidate the mechanism of action at a molecular level.
| Potential Molecular Target | Therapeutic Area | Rationale for Investigation |
| Tyrosine Kinases (EGFR, HER2, VEGFR2) | Oncology | Quinazolinone is a known scaffold for kinase inhibitors. rsc.org |
| Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Potential for cell cycle arrest. rsc.org |
| SARS-CoV-2 Main Protease (Mpro) | Virology | Identified as a target for quinazolin-4-one structures. nih.gov |
| Tubulin | Oncology | Potential to inhibit microtubule formation. mdpi.com |
Rational Design of Potent and Selective Analogs
The structure of this compound offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study is a critical next step.
Key areas for modification include:
The Quinazolinone Core: Substitutions on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) with electron-donating or electron-withdrawing groups can modulate the electronic properties and bioavailability of the molecule. nih.gov For instance, halogenation at the 6- or 7-position has been shown to influence anticonvulsant activity in related compounds. nih.gov
The 2-Position: While the parent compound is unsubstituted at this position, introducing various aryl or alkyl groups can significantly impact target binding. This position is a primary site of substitution in many biologically active quinazolinone derivatives. mdpi.com
The 3-(2-Hydroxyphenyl) Moiety: Modification of the phenyl ring, such as adding further substituents or altering the position of the hydroxyl group (e.g., to 3- or 4-hydroxyphenyl), could fine-tune binding affinity and selectivity. The hydroxyl group itself is a key interaction point and a handle for prodrug strategies.
The goal of this rational design process is to create a library of analogs that can be screened against a panel of targets to identify compounds with superior activity and a more desirable pharmacological profile.
| Modification Site | Potential Substituents | Desired Outcome |
| Quinazolinone Ring (Positions 5-8) | Halogens (Cl, F), Methoxy (B1213986) (-OCH3), Nitro (-NO2) | Improved potency, selectivity, and ADME properties. nih.gov |
| Position C2 | Phenyl, substituted phenyl, alkyl chains, heterocyclic rings | Enhanced target binding and exploration of new target space. mdpi.com |
| N3-Phenyl Ring | Additional hydroxyls, alkyl groups, halogens | Fine-tuning of binding interactions and selectivity. |
Sustainable and Scalable Synthetic Methodologies
The translation of this compound or its analogs from laboratory-scale research to clinical or commercial use necessitates the development of efficient, cost-effective, and environmentally friendly synthetic routes.
Traditional syntheses often involve multi-step procedures starting from anthranilic acid or its derivatives. nih.gov While effective, these methods can involve harsh reagents and generate significant waste. Modern synthetic chemistry offers several promising alternatives:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of the quinazolinone core, often leading to cleaner reactions with fewer byproducts. nih.gov
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces solvent usage and waste. nih.gov
Sustainable Catalysis: The use of novel catalytic systems can provide greener reaction pathways. For example, an H₂O₂-mediated synthesis of the quinazolinone scaffold using DMSO as a carbon source represents a sustainable approach. researchgate.net Graphene oxide nanosheets have also been employed as catalysts in aqueous media, further enhancing the environmental credentials of the synthesis. nih.gov
Flow Chemistry: Continuous flow techniques can offer improved safety, scalability, and consistency for the large-scale production of quinazolinone derivatives.
Future research should focus on optimizing these modern methodologies for the specific synthesis of this compound, aiming for high-yield, low-cost, and scalable processes with minimal environmental impact.
Integration of Advanced Computational and Experimental Drug Discovery Approaches
A synergistic approach combining computational modeling and experimental validation is essential to accelerate the drug discovery process for this compound and its analogs.
Computational Approaches:
Molecular Docking: This technique can predict the binding modes of designed analogs within the active sites of potential targets (e.g., kinases, proteases), helping to prioritize compounds for synthesis. rsc.org
In Silico ADME/Tox Prediction: Computational models can estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds early in the discovery process, reducing the likelihood of late-stage failures. rsc.org
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate electronic properties and reaction mechanisms, aiding in the design of compounds with specific electronic or photophysical characteristics. nih.gov
Experimental Approaches:
High-Throughput Screening (HTS): Screening large libraries of rationally designed analogs against various biological targets can rapidly identify lead compounds.
Enzymatic and Cell-Based Assays: Techniques such as Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays and various cancer cell line cytotoxicity assays are crucial for validating the biological activity of synthesized compounds. nih.govresearchgate.net
Structural Biology: Obtaining X-ray co-crystal structures of lead compounds bound to their targets provides invaluable insight into the precise molecular interactions, guiding further rounds of rational design. nih.gov
By creating a feedback loop where computational predictions guide experimental work, and experimental results refine computational models, the discovery and optimization of novel therapeutic agents based on this scaffold can be made significantly more efficient.
Exploration of New Material Science Applications
Beyond its biomedical potential, the quinazolinone scaffold, particularly when functionalized with a hydroxyphenyl group, exhibits intriguing photophysical properties that make it a candidate for advanced material science applications. rsc.org The structural isomer 2-(2-Hydroxyphenyl)-quinazolin-4(3H)-one is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that leads to a large Stokes shift and unique fluorescence properties. nih.govresearchgate.net This suggests that this compound could also possess valuable optical characteristics.
Future research in this area should explore the following applications:
Fluorescent Probes and Sensors: The sensitivity of the quinazolinone fluorophore to its local environment can be exploited. Derivatives have been developed as "turn-on" fluorescent probes for detecting specific analytes like carbon monoxide or metal ions (e.g., Fe³⁺). nih.govnih.govtandfonline.com The 2-hydroxyphenyl group could be tailored to create selective sensors for biologically or environmentally important species.
Organic Light-Emitting Diodes (OLEDs): The incorporation of quinazoline (B50416) fragments into π-extended conjugated systems has been shown to be a valuable strategy for creating novel optoelectronic materials. researchgate.net The inherent fluorescence of the this compound core could be harnessed to develop new emitters for OLEDs, potentially offering high efficiency and color tunability.
Bio-imaging Agents: Quinazolinone-based probes have been used to target and image specific organelles within cells, such as mitochondria and lysosomes. rsc.org The low toxicity and good biocompatibility of the scaffold make it an attractive platform for developing new agents for live-cell imaging and diagnostics. rsc.org
Investigation into the photophysical properties, including quantum yield, Stokes shift, and solvatochromism, of this compound is a critical first step towards realizing its potential in these advanced material applications.
Q & A
Q. What are the common synthetic routes for 3-(2-hydroxyphenyl)quinazolin-4(3H)-one and its derivatives?
The synthesis typically involves nucleophilic attack on a carbonyl group followed by cyclization. For example, reacting 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate initiates nucleophilic attack on the lactone ring, forming an intermediate that undergoes intramolecular cyclization to yield the quinazolinone core . Microwave irradiation can reduce reaction times by 75% compared to conventional heating, improving yields (e.g., from 65% to 85%) .
Q. What spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives?
Key methods include:
- NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm and hydroxyl protons at δ 10–12 ppm).
- X-ray crystallography : For resolving stereochemistry and hydrogen-bonding networks (e.g., planar quinazolinone rings with dihedral angles <5° between substituents) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 267 for 3-amino-2-phenoxymethyl derivatives) .
Q. How are preliminary biological activities screened for quinazolin-4(3H)-one derivatives?
Standard assays include:
- Anticancer : MTT assays against cell lines (e.g., IC₅₀ values <10 µM for HeLa cells in thiophenyl derivatives) .
- Anti-inflammatory : COX-2 inhibition via ELISA (e.g., 70–80% inhibition at 50 µM for morpholinyl-thiophene analogs) .
- Antimicrobial : Disk diffusion methods (e.g., 15–20 mm inhibition zones against S. aureus for hydrazinyl derivatives) .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions influence biological activity?
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 2-position enhance enzyme inhibition (e.g., 3× higher NF-κB suppression compared to unsubstituted analogs) .
- Hydroxyphenyl substituents at the 3-position improve solubility and target binding via hydrogen bonding (e.g., 2× higher binding affinity to EGFR kinase than methyl analogs) .
- Thioether linkages (e.g., -S-CF₃) increase metabolic stability, with plasma half-lives extending from 2.5 to 8.7 hours in murine models .
Q. What mechanisms underlie contradictory biological data across studies?
Discrepancies often arise from:
- Synthetic impurities : Unoptimized reactions may yield byproducts (e.g., open-ring intermediates) that skew bioactivity .
- Assay variability : Differences in cell lines (e.g., HT-29 vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) can alter results .
- Solubility limits : Poor aqueous solubility (e.g., logP >3.5 for propyl derivatives) may reduce apparent activity in vitro .
Q. How can computational methods guide the design of quinazolin-4(3H)-one derivatives?
- Molecular docking : Predict binding poses to targets like EGFR (e.g., binding energy <−8.5 kcal/mol correlates with IC₅₀ <1 µM) .
- QSAR models : Use Hammett constants (σ) to optimize substituent electronegativity for enhanced activity (R² >0.85 for anti-inflammatory potency) .
- ADMET prediction : Identify derivatives with favorable pharmacokinetics (e.g., BBB permeability >0.8 for CNS-targeted analogs) .
Q. What strategies resolve low yields in microwave-assisted syntheses?
- Optimize irradiation parameters : Power (200–300 W) and pulse duration (10–20 s) prevent decomposition of heat-sensitive intermediates .
- Add polar solvents : DMF or DMSO improves microwave absorption, reducing reaction times by 30% .
- Use catalysts : Pd/C (5 mol%) enhances cyclization efficiency, increasing yields from 70% to 92% .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
- Prodrug design : Introduce phosphate esters (e.g., 2-hydroxyphenyl→phosphoryloxyphenyl), improving aqueous solubility by 10× .
- Nanoformulation : Use PEGylated liposomes to encapsulate hydrophobic derivatives, achieving >90% drug release in 24 hours .
Q. What analytical workflows validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
